molecular formula C13H7ClN2O3 B6391176 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261955-29-6

5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6391176
CAS RN: 1261955-29-6
M. Wt: 274.66 g/mol
InChI Key: ZZFJGVQOPJBPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid (5-CNPA) is an organic compound with the molecular formula C9H6ClNO3. It is an important intermediate in the synthesis of various biologically active compounds, such as drugs and pesticides. 5-CNPA is also used in the synthesis of other compounds, such as polymers, dyes, and fragrances. In addition, 5-CNPA has been used in the synthesis of polymers and other materials for medical, industrial, and agricultural applications.

Mechanism of Action

5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% is an important intermediate in the synthesis of various biologically active compounds, such as drugs and pesticides. The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% is not well understood, but it is believed to be involved in the synthesis of various compounds by acting as a nucleophile. It is believed that 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% reacts with other molecules, such as alcohols, amines, and carboxylic acids, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% are not well understood. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450 enzymes. In addition, 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% has been shown to have some effects on the activity of certain brain receptors, such as serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments include its low cost, its stability, and its availability. In addition, 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments is that it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

There are many potential future directions for the use of 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% in scientific research. For example, it could be used in the synthesis of new drugs and pesticides, or in the synthesis of polymers and other materials for medical, industrial, and agricultural applications. It could also be used in the synthesis of fluorescent dyes for use in various biological and medical applications. Additionally, further research could be done to better understand the biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95%, as well as its mechanism of action.

Synthesis Methods

5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% is synthesized by the reaction of 4-chloro-3-cyanophenol and hydroxylamine hydrochloride in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at room temperature, but can be conducted at higher temperatures to increase the reaction rate. The product is isolated by precipitation or extraction with a suitable solvent.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% has been used in various scientific research applications, such as the synthesis of drugs and pesticides, and the synthesis of polymers and other materials. In addition, 5-(4-Chloro-3-cyanophenyl)-2-hydroxynicotinic acid, 95% has been used in the synthesis of various biologically active compounds, such as hormones, neurotransmitters, and other molecules. It has also been used in the synthesis of various fluorescent dyes, which are used in various biological and medical applications.

properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3/c14-11-2-1-7(3-8(11)5-15)9-4-10(13(18)19)12(17)16-6-9/h1-4,6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJGVQOPJBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687814
Record name 5-(4-Chloro-3-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-29-6
Record name 5-(4-Chloro-3-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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